molecular formula C3H8O2 B7761293 1,3-Propanediol CAS No. 345260-48-2

1,3-Propanediol

Cat. No.: B7761293
CAS No.: 345260-48-2
M. Wt: 76.09 g/mol
InChI Key: YPFDHNVEDLHUCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Propanediol is an organic compound with the chemical formula CH₂(CH₂OH)₂. It is a three-carbon diol, which appears as a colorless, viscous liquid that is miscible with water. This compound is widely used in the production of polymers, cosmetics, pharmaceuticals, and as a solvent .

Mechanism of Action

Target of Action

1,3-Propanediol (1,3-PDO) is a small molecule that interacts with several targets. It has been found to interact with Haloalkane dehalogenase in Pseudomonas paucimobilis and ADP-ribosylation factor 1 in humans . These targets play crucial roles in various biological processes, including metabolism and cellular signaling.

Mode of Action

For instance, it may modulate the activity of Haloalkane dehalogenase, an enzyme involved in the metabolism of halogenated alkanes .

Biochemical Pathways

1,3-PDO is involved in several biochemical pathways. It is primarily produced from glycerol through a series of enzymatic reactions . In the oxidative pathway, the enzyme glycerol dehydrogenase converts glycerol to dihydroxyacetone (DHA), which is then phosphorylated to dihydroxyacetone phosphate (DHAP) by a kinase enzyme . This pathway is crucial for the biological production of 1,3-PDO .

Pharmacokinetics

It is known that 1,3-pdo is a small, water-soluble molecule, which suggests that it may be readily absorbed and distributed throughout the body .

Result of Action

The molecular and cellular effects of 1,3-PDO’s action are diverse, given its involvement in various biochemical pathways. For instance, its role in the metabolism of halogenated alkanes may influence the detoxification processes in the cell . Moreover, its interaction with ADP-ribosylation factor 1 could potentially affect cellular signaling processes .

Action Environment

The action of 1,3-PDO can be influenced by various environmental factors. For instance, the production of 1,3-PDO from renewable feedstocks by green processes is attracting wide attention . The development of more efficient microbial cell factories and new bioprocesses to use diversified cheap feedstocks, eliminate by-product formation, and avoid the requirement of adding expensive cofactors is highly desired to further reduce production costs .

Biochemical Analysis

Biochemical Properties

1,3-Propanediol can be produced from renewable resources using microorganisms . It has several promising properties for many synthetic reactions, particularly for polymer and cosmetic industries . The production of 1,3-PDO from glucose via the Krebs cycle intermediate malate has been reported .

Cellular Effects

In fed-batch culture of Klebsiella pneumoniae, 1,3-PDO production was growth associated, while the by-products, including lactic acid and ethanol, increased sharply as the cells grew slowly . The concentrations of by-products, such as acetic acid and ethanol, increased in cultures with older cells, whereas the concentrations of succinic acid, lactic acid and 2,3-butanediol decreased .

Molecular Mechanism

This compound is mainly produced by the hydration of acrolein. An alternative route involves the hydroformylation of ethylene oxide to form 3-hydroxypropionaldehyde. The aldehyde is subsequently hydrogenated to give this compound . Two other routes involve bioprocessing by certain micro-organisms .

Temporal Effects in Laboratory Settings

In fed-batch culture, the 1,3-PDO concentration of around 70 g l−1 can be achieved, while the productivity is below 1.5 g l−1 h−1 . The fed-batch culture was repeated five times, and the 1,3-PDO yield and concentration reached above 0.61 mol mol−1 and 66 g l−1, respectively, in 20 h for each cycle .

Dosage Effects in Animal Models

Results in animals and humans by acute or repeat exposure support a low potential of skin reactivity for the material . In addition, the skin reactivity potential in humans was found to be lower with this compound than 1,2-propanediol .

Metabolic Pathways

This compound can be produced from glucose via the Krebs cycle intermediate malate . The production of 1,3-PDO from renewable feedstocks by green processes is attracting wide attention . Although biological production of 1,3-PDO has been commercialized, the development of more efficient microbial cell factories and new bioprocesses to use diversified cheap feedstocks, eliminate by-product formation, and avoid the requirement of adding expensive cofactors is highly desired to further reduce production costs .

Transport and Distribution

The bioconversion of glycerol to 1,3-PDO by Klebsiella pneumoniae can be characterized by an intricate metabolic network of interactions among biochemical fluxes, metabolic compounds, key enzymes and genetic regulation .

Subcellular Localization

Functionalized lipid probes are a critical new tool to interrogate the function of individual lipid species . The adsorption of this compound revealed that the molecular size and other physical properties exhibited a moderate contribution to the adsorption of hydrophilic compounds .

Chemical Reactions Analysis

1,3-Propanediol undergoes various chemical reactions typical of alcohols:

Common reagents used in these reactions include carboxylic acids, acid chlorides, and isocyanates. The major products formed are esters and urethanes.

Comparison with Similar Compounds

1,3-Propanediol can be compared with other similar compounds such as:

This compound is unique due to its specific structure, which allows it to be used in a wide range of applications, particularly in the polymer industry.

Properties

IUPAC Name

propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O2/c4-2-1-3-5/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPFDHNVEDLHUCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8O2
Record name 1,3-propanediol
Source Wikipedia
URL https://en.wikipedia.org/wiki/1,3-propanediol
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

31714-45-1, 345260-48-2
Record name Poly(trimethylene ether)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31714-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bio-PDO homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=345260-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID8041246
Record name 1,3-Propanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8041246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

76.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Liquid, Other Solid, Colorless to pale yellow liquid; [Merck Index] Colorless odorless liquid; [Alfa Aesar MSDS]
Record name 1,3-Propanediol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Propanediol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/9616
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

210-212 °C
Record name 1,3-Propanediol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8263
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Flash Point

Flash Point: 174 °F/ 345 °C /closed cup/
Record name 1,3-Propanediol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8263
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Miscible with water, Very soluble in ethyl ether; slightly soluble in benzene, Miscible with alcohol
Record name 1,3-Propanediol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8263
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.0597 at 20 °C/4 °C
Record name 1,3-Propanediol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8263
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.04 [mmHg], 0.0441 mm Hg at 25 °C
Record name 1,3-Propanediol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/9616
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 1,3-Propanediol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8263
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Colorless to pale yellow, very viscid liquid

CAS No.

504-63-2
Record name 1,3-Propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=504-63-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Propanediol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504632
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Propanediol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02774
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1,3-PROPANEDIOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65426
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Propanediol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Propanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8041246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propane-1,3-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.271
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROPANEDIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5965N8W85T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1,3-Propanediol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8263
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Propanediol
Reactant of Route 2
1,3-Propanediol
Reactant of Route 3
1,3-Propanediol
Reactant of Route 4
1,3-Propanediol
Reactant of Route 5
1,3-Propanediol
Reactant of Route 6
1,3-Propanediol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.